molecular formula C22H19FN4O2 B3706393 N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-fluorobenzamide

N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-fluorobenzamide

Cat. No.: B3706393
M. Wt: 390.4 g/mol
InChI Key: FUUVMOLGOFLETN-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-fluorobenzamide is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzotriazole family, which is widely recognized for its applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the benzotriazole core. One common method is the Staudinger reaction, which involves the [2+2] ketene-imine cycloaddition . The reaction conditions often include the use of ceric ammonium nitrate as an oxidizing agent to achieve the desired product . The reaction is carried out under controlled temperatures and solvent conditions to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product. Industrial methods may also incorporate continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-fluorobenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with ceric ammonium nitrate can lead to the formation of dearylated products , while reduction with sodium borohydride can yield reduced derivatives with modified functional groups .

Scientific Research Applications

N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It is used in the production of specialty chemicals and materials with advanced properties.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-fluorobenzamide involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-fluorobenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2/c1-3-29-16-10-8-15(9-11-16)27-25-20-12-14(2)19(13-21(20)26-27)24-22(28)17-6-4-5-7-18(17)23/h4-13H,3H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUVMOLGOFLETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-fluorobenzamide
Reactant of Route 3
N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-fluorobenzamide
Reactant of Route 4
N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-fluorobenzamide
Reactant of Route 6
N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-fluorobenzamide

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